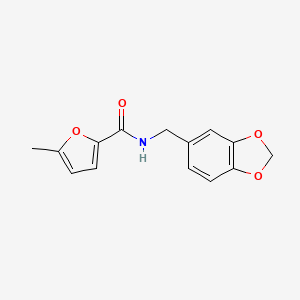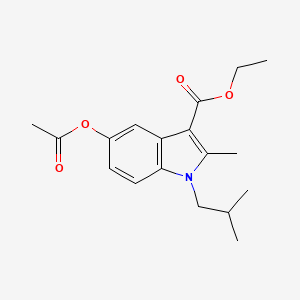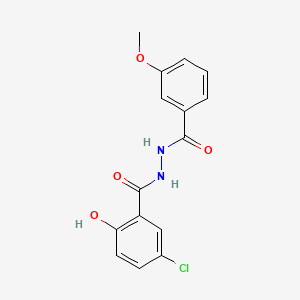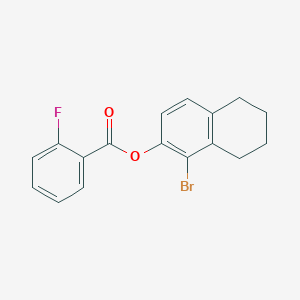![molecular formula C15H16N2O3S B5879980 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MRS 1754, is a selective antagonist for the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and inflammation.
Aplicaciones Científicas De Investigación
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and inflammation. In cancer research, 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and colon cancer. In asthma research, 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been shown to reduce airway inflammation and bronchoconstriction. In inflammation research, 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Mecanismo De Acción
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 is a selective antagonist for the adenosine A2B receptor, which is expressed in various tissues, including immune cells, endothelial cells, and cancer cells. Adenosine A2B receptor activation has been shown to promote tumor growth, inflammation, and asthma. 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 blocks the activation of adenosine A2B receptor by adenosine, which leads to the inhibition of tumor growth, inflammation, and asthma.
Biochemical and Physiological Effects
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of airway inflammation, and suppression of pro-inflammatory cytokines and chemokines. 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has several advantages for lab experiments, including its high yield and purity, selective antagonism for the adenosine A2B receptor, and well-established synthesis method. However, 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 also has some limitations, including its potential toxicity and off-target effects, which may require further investigation.
Direcciones Futuras
There are several future directions for the research of 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754, including the identification of its off-target effects, the development of more potent and selective adenosine A2B receptor antagonists, and the evaluation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, the combination of 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 can be synthesized using various methods, including the reaction of 2-methyl-5-nitrobenzamide with 2-methylphenylamine and sulfonyl chloride, followed by reduction with sodium dithionite. Another method involves the reaction of 2-methyl-5-aminobenzamide with 2-methylphenylsulfonyl chloride. Both methods result in the formation of 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 with high yield and purity.
Propiedades
IUPAC Name |
2-methyl-5-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-7-8-12(9-13(10)15(16)18)21(19,20)17-14-6-4-3-5-11(14)2/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZKWBILNJOREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)



![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)





![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)